5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine
Overview
Description
5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine: is an organic compound with the molecular formula C17H18N4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a benzyloxybenzyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine typically involves the following steps:
Formation of the Benzyloxybenzyl Intermediate: This step involves the reaction of benzyl chloride with 4-hydroxybenzyl alcohol in the presence of a base such as sodium hydroxide to form 4-benzyloxybenzyl chloride.
Coupling with Pyrimidine Derivative: The 4-benzyloxybenzyl chloride is then reacted with a pyrimidine derivative, such as 2,4-diaminopyrimidine, under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoquinone derivatives.
Reduction: The nitro groups on the pyrimidine ring can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxybenzyl group, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyloxybenzyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology:
Enzyme Inhibition Studies: It can be used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxybenzyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis.
Comparison with Similar Compounds
4-(Benzyloxy)benzyl chloride: Used in the preparation of various derivatives with biological activity.
2,4-Diaminopyrimidine: A core structure in many pharmaceutical compounds.
Uniqueness: 5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine is unique due to the presence of both the benzyloxybenzyl group and the pyrimidine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to material science.
Properties
IUPAC Name |
5-[(4-phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c19-17-15(11-21-18(20)22-17)10-13-6-8-16(9-7-13)23-12-14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H4,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVMHTFWSNGDLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3=CN=C(N=C3N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964458 | |
Record name | 5-{[4-(Benzyloxy)phenyl]methyl}pyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49873-11-2 | |
Record name | 5-{[4-(Benzyloxy)phenyl]methyl}pyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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